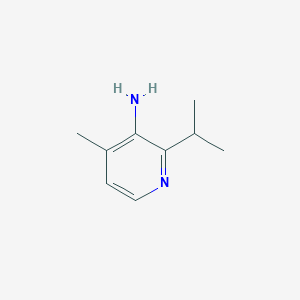

2-Isopropyl-4-methylpyridin-3-amine

Descripción

Contextualizing 2-Isopropyl-4-methylpyridin-3-amine within Pyridine (B92270) Chemistry Research

Pyridine chemistry is a cornerstone of organic synthesis. The parent compound, pyridine, is isoelectronic with benzene (B151609) but has distinct properties due to the presence of the nitrogen atom, which imparts basicity and a dipole moment. nih.govalgoreducation.comwikipedia.org The reactivity of the pyridine ring is significantly influenced by its substituents. It is generally electron-deficient, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

The specific substitution pattern of this compound makes it a tailored precursor for further chemical transformations. The amino group (-NH₂) at the C-3 position is an electron-donating group that can act as a nucleophile or be transformed into other functional groups. The alkyl substituents (isopropyl and methyl) influence the molecule's steric and electronic properties. The synthesis of such highly substituted pyridines often requires multi-step routes, as direct functionalization of the parent ring can be challenging. nih.gov Patents have described scalable processes to produce intermediates like this compound, highlighting its importance as a component in larger synthetic campaigns. google.comgoogle.com

Significance of Pyridine Derivatives in Contemporary Chemical Sciences

Pyridine derivatives are ubiquitous in the chemical sciences due to their wide range of applications and versatile properties. ajrconline.orgwisdomlib.org The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, as its incorporation into a molecule can enhance solubility, bioavailability, and the ability to form hydrogen bonds with biological targets. nih.govajrconline.org This has led to the development of a vast number of drugs containing a pyridine ring. nih.govnih.gov

These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. wisdomlib.org Notable examples of pyridine-based drugs include Imatinib, an anticancer agent, and Amlodipine, a calcium channel blocker. Beyond medicine, pyridine derivatives are essential in agriculture as herbicides and insecticides and in materials science for creating functional polymers and ligands for catalysis. nih.gov The ability to readily functionalize the pyridine ring allows chemists to fine-tune molecular properties, making it a vital tool in drug discovery and materials development. nih.gov

Overview of Research Trajectories for this compound

The primary and most significant research application for this compound is its role as a key reagent in the synthesis of covalent inhibitors targeting the KRAS G12C mutation. chemicalbook.comhsppharma.comgoogle.comchemicalbook.com The KRAS protein is a notorious oncogene, and the G12C mutation is found in a significant percentage of solid tumors, including certain lung, colorectal, and pancreatic cancers. nih.gov For a long time, KRAS was considered "undruggable" until the recent development of specific inhibitors. nih.gov

Scientific literature and patents explicitly detail the use of this compound in the construction of pioneering KRAS G12C inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849). nih.govacs.org In these syntheses, the amine group of the compound is utilized to form a crucial bond that connects it to the core structure of the final inhibitor molecule. acs.org The research trajectory for this compound is therefore intrinsically linked to the ongoing and highly competitive field of oncology drug discovery. Its value lies not in its own biological activity but in its utility as a specialized chemical intermediate that enables the efficient and scalable production of next-generation cancer therapeutics. google.comgoogle.com Research continues to focus on optimizing the synthesis of these inhibitors, where the efficient preparation of this key pyridine intermediate is a critical step. nih.gov

Synthetic Methodologies and Reaction Pathway Elucidation for this compound

The synthesis of this compound, a key raw material in the manufacturing of pharmaceuticals like sotorasib, has been the subject of significant research to develop efficient and scalable methods. acs.orgnih.gov Methodologies have evolved to prioritize practicality, yield, and industrial applicability, with a focus on organocatalyzed reactions that offer advantages in terms of cost and environmental impact.

Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-2-propan-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-6(2)9-8(10)7(3)4-5-11-9/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPOAPWLMVAUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698293-93-4 | |

| Record name | 4-methyl-2-(propan-2-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Characterization of 2 Isopropyl 4 Methylpyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy stands as an unparalleled tool for the elucidation of the molecular framework of organic compounds in solution. For 2-Isopropyl-4-methylpyridin-3-amine, a combination of one-dimensional and two-dimensional NMR techniques provides a definitive assignment of its proton and carbon skeletons.

One-Dimensional NMR Studies (¹H NMR)

The ¹H NMR spectrum of this compound offers initial insights into the electronic environment of the protons. The spectrum is characterized by distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the isopropyl and methyl substituents, and the amine protons.

The aromatic region typically displays two doublets corresponding to the protons at the C5 and C6 positions of the pyridine ring. The proton at C6, being adjacent to the nitrogen atom, is expected to resonate at a lower field (higher ppm) compared to the proton at C5. The methyl group at the C4 position will appear as a singlet in the upfield region. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups. The amine (NH₂) protons are often observed as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | 7.8 - 8.0 | d | ~5.0 |

| H-5 (Pyridine) | 6.9 - 7.1 | d | ~5.0 |

| CH (Isopropyl) | 3.0 - 3.3 | sept | ~7.0 |

| CH₃ (Pyridine) | 2.2 - 2.4 | s | - |

| CH₃ (Isopropyl) | 1.2 - 1.4 | d | ~7.0 |

| NH₂ | 3.5 - 5.0 | br s | - |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Spectrometry for Mechanistic Analysis

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

COSY: The COSY spectrum reveals proton-proton couplings. For this compound, a cross-peak between the signals of the H-5 and H-6 protons would confirm their adjacent positions on the pyridine ring. Similarly, a correlation between the isopropyl methine proton and the isopropyl methyl protons would be observed.

HSQC: The HSQC spectrum correlates directly bonded protons and carbons. This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For instance, the signal for the C4-methyl protons will correlate with the C4-methyl carbon signal.

HMBC: The HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:

The C4-methyl protons to the C3, C4, and C5 carbons of the pyridine ring.

The isopropyl methine proton to the C2 carbon of the pyridine ring and the isopropyl methyl carbons.

The H-5 proton to the C3 and C4 carbons.

The H-6 proton to the C2 and C4 carbons.

These 2D NMR experiments, in concert, provide a comprehensive and unequivocal structural elucidation of this compound.

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like aminopyridines. In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. The resulting mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound plus the mass of a proton.

The fragmentation of the protonated molecule under tandem mass spectrometry (MS/MS) conditions can provide valuable structural information. Common fragmentation pathways for substituted pyridines involve the loss of substituents or cleavage of the pyridine ring. For this compound, characteristic fragmentation could include the loss of the isopropyl group or the methyl group. The study of fragmentation patterns of related substituted pyridines can aid in the interpretation of the spectrum. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) in Metabolomics and Compound Annotation

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion and its fragments, allowing for the determination of the elemental composition. This is a critical step in the identification of unknown compounds and in the confirmation of the identity of synthesized molecules. For this compound (C₉H₁₄N₂), the calculated exact mass of the protonated molecule [M+H]⁺ can be compared to the experimentally determined value to confirm its elemental formula with a high degree of confidence.

In the context of metabolomics, LC-HRMS is a key technology for the detection and annotation of metabolites in complex biological samples. nih.govaalto.finih.gov If this compound or its derivatives were to be studied as part of a metabolic investigation, HRMS would be essential for tracking their biotransformation and identifying their metabolites. The high mass accuracy allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₁₅N₂⁺ | 151.1230 |

| [M-CH₃]⁺ | C₈H₁₂N₂⁺ | 136.1000 |

| [M-C₃H₇]⁺ | C₆H₈N₂⁺ | 108.0687 |

Note: Calculated m/z values are for the most abundant isotopes.

X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation Determination

While NMR and MS provide detailed information about the connectivity and composition of a molecule, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for establishing the absolute stereochemistry and molecular conformation of a compound.

For this compound, a single-crystal X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the pyridine ring and the orientation of the isopropyl and methyl substituents relative to the ring.

A key feature that would be elucidated is the presence and nature of intermolecular interactions, such as hydrogen bonding. The amino group (a hydrogen bond donor) and the pyridine nitrogen (a hydrogen bond acceptor) are expected to participate in hydrogen bonding networks, which dictate the packing of the molecules in the crystal lattice. The study of crystal structures of related aminopyridine derivatives shows that such hydrogen bonding is a common and influential feature. bldpharm.com

Although no specific crystal structure for this compound is publicly available, analysis of related structures suggests that the isopropyl group would likely be oriented to minimize steric hindrance with the adjacent amino group and the pyridine ring. The precise conformation would be a result of the interplay between steric and electronic effects within the molecule and the packing forces in the crystal.

Microcrystal Electron Diffraction (MicroED) as a Tool for Pharmaceutical Compounds

Microcrystal Electron Diffraction (MicroED) has emerged as a transformative technique in structural chemistry, particularly for the analysis of pharmaceutical compounds. frontiersin.orgnih.gov This cryo-electron microscopy (cryo-EM) method is capable of determining the atomic structures of small molecules and proteins from sub-micrometer-sized crystals, which are a billionth of the size required for conventional single-crystal X-ray diffraction (XRD). nih.govacs.org The ability to work with nanocrystals overcomes a significant bottleneck in pharmaceutical research, as many active pharmaceutical ingredients (APIs) and their intermediates form microcrystalline powders that are unsuitable for traditional crystallographic methods. drugtargetreview.combohrium.com

The core principle of MicroED involves using a low-dose electron beam to collect diffraction data from a continuously rotating crystal. nih.gov Electrons interact with matter much more strongly than X-rays, allowing for data collection from extremely small crystals while minimizing radiation damage. frontiersin.orgnih.gov This is especially advantageous during the drug discovery phase when sample quantities are often limited. drugtargetreview.com The resulting diffraction data can be processed using standard crystallographic software to yield high-resolution 3D structures. nih.gov

Recent advancements have demonstrated the power of MicroED in determining the structures of complex pharmaceutical molecules, including macrocycles and APIs directly from their powder formulations. nih.govresearchgate.net The technique has been successfully applied to examine dozens of small molecule samples from the pharmaceutical industry, with a high success rate in yielding data suitable for structure solution. frontiersin.orgnih.gov This growing adoption is driven by its ability to provide rapid, unambiguous structural information, which is critical for understanding molecular properties like stability, solubility, and reactivity. frontiersin.orgnih.govbohrium.com Although widescale adoption has been somewhat inhibited by the need for specialized equipment and expertise, its application continues to grow, promising to accelerate workflows in medicinal and process chemistry. frontiersin.orgnih.gov

Crystal Structure Elucidation of Pharmaceutically Relevant Pyridine Derivatives

The determination of the three-dimensional atomic and molecular structure of a crystalline compound is primarily achieved through X-ray crystallography. wikipedia.org This experimental science relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal. By measuring the angles and intensities of the diffracted beams, a crystallographer can generate a three-dimensional map of electron density, which reveals the precise positions of atoms, their chemical bonds, and other structural details. wikipedia.org

For pyridine derivatives, which form a core scaffold in numerous pharmaceuticals, X-ray crystallography provides invaluable insights into their solid-state conformation and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov The process begins with the challenging step of growing a suitable single crystal, which must be pure and well-ordered. wikipedia.org This crystal is then mounted and exposed to a monochromatic X-ray beam, producing a unique diffraction pattern that is recorded as the crystal is rotated. wikipedia.org

Below is a table summarizing crystallographic data for representative pyridine and related heterocyclic derivatives, illustrating the type of information obtained from such analyses.

Table 1: Example Crystallographic Data for Pyridine and Related Heterocyclic Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile | Monoclinic | P2₁/c | a=8.139 Å, b=16.346 Å, c=8.167 Å, β=108.97° | researchgate.net |

| 4-(methoxymethyl)-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Monoclinic | P2₁/c | a=12.288 Å, b=8.031 Å, c=11.026 Å, β=114.24° | researchgate.net |

| Pyridazino[4,5-b]indol-4-one derivative (Compound 3) | Triclinic | P-1 | a=5.931 Å, b=10.970 Å, c=14.797 Å, α=100.50°, β=98.62°, γ=103.82° | mdpi.com |

| Pyridazino[4,5-b]indol-4-one derivative (Compound 1) | Monoclinic | P2₁ | a=6.235 Å, b=26.016 Å, c=12.486 Å, β=93.24° | mdpi.com |

| Pyridine-diiodine adduct | Orthorhombic | Cmc2₁ | a=14.075 Å, b=13.565 Å, c=4.638 Å | researchgate.net |

Chromatographic Techniques for Purity and Analysis (HPLC, LC-MS, UPLC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds in a mixture, making them essential for assessing the purity of pharmaceutical substances like this compound. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical tools used throughout the pharmaceutical industry. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing pyridine derivatives. helixchrom.com These compounds are often hydrophilic, which can make their retention on standard reversed-phase columns challenging. helixchrom.comhelixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange interactions, is often employed to achieve successful separation of pyridine isomers and related compounds without the need for ion-pairing reagents that are incompatible with mass spectrometry. helixchrom.comsielc.com A typical HPLC method for pyridine analysis might use a C18 or a specialized mixed-mode column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer, such as sulfuric or formic acid, with UV detection at an appropriate wavelength (e.g., 250-255 nm). helixchrom.comsielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the determination of the mass-to-charge ratio of analytes. This provides a high degree of specificity and is crucial for identifying impurities and degradation products. springernature.com For pyridine-containing compounds, LC-MS methods are vital for confirming molecular weight and providing structural information through fragmentation analysis (MS/MS). nih.gov Derivatization is sometimes used to improve ionization efficiency; for instance, steroidal estrogens have been analyzed as pyridine-3-sulfonyl derivatives to enhance their detection by LC-ESI-MS/MS. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By using columns packed with smaller particles (<2 µm), UPLC systems operate at higher pressures to deliver faster separations with superior resolution and sensitivity. ptfarm.plwaters.com This increased efficiency is particularly valuable for purity analysis, where the goal is to detect and resolve trace-level impurities from the main API peak. nih.gov UPLC methods are now widely used for quality control, stability testing, and the analysis of drug substances and their dosage forms, offering a substantial reduction in analysis time and solvent consumption compared to HPLC. mdpi.comnih.gov

The tables below provide examples of chromatographic conditions used for the analysis of pyridine and related compounds.

Table 2: Example HPLC Method Parameters for Pyridine Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Primesep 100 (4.6 x 150 mm, 5 µm) | Amaze HD (4.6 x 150 mm) |

| Separation Mode | Mixed-Mode | Mixed-Mode |

| Mobile Phase | Acetonitrile (MeCN) and Water with Sulfuric Acid | 30% Acetonitrile (ACN) with various acids (e.g., formic) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 250 nm | UV at 255 nm |

| Analysis Time | Gradient method | < 6 minutes (isocratic) |

| Reference | sielc.comsielc.com | helixchrom.comhelixchrom.com |

Table 3: UPLC System Comparison with HPLC

| Feature | HPLC | UPLC | Advantage of UPLC |

|---|---|---|---|

| Particle Size | 3.5 - 5 µm | < 2 µm | Higher resolution and efficiency |

| Max Pressure | ~40 MPa (6,000 psi) | ~100 MPa (15,000 psi) | Faster separation, use of longer columns |

| Column Temperature | 30 °C | up to 65 °C | Lower solvent viscosity, increased mass transfer |

| Throughput | Standard | High | Reduced analysis time |

| Reference | ptfarm.pl | ptfarm.pl |

Medicinal Chemistry and Biological Activity of 2 Isopropyl 4 Methylpyridin 3 Amine and Its Analogs

2-Isopropyl-4-methylpyridin-3-amine as a Key Intermediate in KRAS G12C Inhibitor Development

The KRAS protein, a small GTPase, is a central regulator of cell growth and proliferation. rsc.org For decades, mutations in the KRAS gene, which are present in approximately 30% of all human cancers, were considered "undruggable" due to the protein's picomolar affinity for GTP/GDP and its lack of deep hydrophobic pockets for small molecule binding. bohrium.com The G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, is common in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors. rsc.orgdrugbank.com This mutation presented a unique opportunity for targeted therapy by leveraging the reactive cysteine residue. This compound is a key intermediate in the synthesis of groundbreaking inhibitors that successfully target this previously elusive oncogene. unibestpharm.comnih.gov

Discovery and Preclinical Characterization of KRAS G12C Inhibitors (e.g., Sotorasib, AMG 510)

The discovery of Sotorasib (AMG 510) by Amgen marked a paradigm shift in KRAS-targeted therapy. researchgate.netnih.gov It was the first KRAS G12C inhibitor to enter clinical development and receive regulatory approval. drugbank.comnih.govacs.org The development of Sotorasib was a triumph of structure-based drug design. nih.gov Scientists identified that the this compound moiety, when incorporated into a larger scaffold, could effectively orient the molecule to engage with a previously unexploited cryptic pocket on the KRAS G12C surface. nih.govbohrium.com

Sotorasib works by covalently and irreversibly binding to the mutant cysteine-12. rsc.org This binding event occurs in a pocket on the switch II region, which is accessible only when KRAS is in its inactive, GDP-bound state. rsc.orgnih.gov By trapping the KRAS G12C protein in this "off" state, Sotorasib prevents the signaling cascade that leads to uncontrolled cell proliferation and tumor growth. rsc.org

Preclinical studies demonstrated the potent and selective activity of Sotorasib. In cellular assays, it inhibited KRAS G12C signaling and selectively impaired the viability of cancer cell lines harboring the KRAS G12C mutation, with minimal effect on wild-type KRAS cells. researchgate.net In vivo experiments using xenograft and syngeneic mouse models showed that Sotorasib induced significant tumor regression. acs.orgresearchgate.net Furthermore, treatment with Sotorasib was found to promote a pro-inflammatory tumor microenvironment, suggesting a potential synergy with immunotherapies. acs.org The initial phase I/II CodeBreaK 100 trial confirmed its clinical activity, showing durable responses in patients with heavily pretreated KRAS G12C-mutated NSCLC. acs.orgepa.gov

Structure-Activity Relationship (SAR) Studies in KRAS G12C Inhibition

The optimization of KRAS G12C inhibitors like Sotorasib involved extensive structure-activity relationship (SAR) studies. A key challenge was to design a molecule that could not only form a covalent bond with cysteine-12 but also achieve high-affinity non-covalent interactions with the protein surface to maximize potency and selectivity. The unique structure of the this compound fragment proved critical in solving this challenge.

Initial design efforts, which built upon earlier scaffolds, involved adding a phenyl group to access the cryptic pocket near histidine-95 (H95). bohrium.com However, this initial analog was significantly less potent than desired. bohrium.com The key breakthrough came from exploring substitutions on this phenyl ring, specifically at the ortho-position, to enhance interactions with the cryptic pocket. nih.govbohrium.com

SAR studies revealed that increasing the size of the ortho-substituent progressively improved potency. A methyl group provided a 4-fold increase in biochemical potency, and an ethyl group led to further gains. bohrium.com The isopropyl group, a feature of the this compound intermediate, was found to be optimal, yielding inhibitors with biochemical and cellular potencies on par with early benchmarks. bohrium.com This enhancement was attributed to the isopropyl group's ability to make favorable noncovalent contacts with residues Y96, H95, and Q99 of the cryptic pocket. bohrium.com

Data adapted from Lanman et al., J. Med. Chem. 2020. bohrium.com

A fascinating and critical aspect of the Sotorasib structure is atropisomerism—axial chirality arising from restricted rotation around the biaryl C-N bond connecting the pyridine (B92270) and azaquinazolinone rings. nih.govambeed.com This restricted rotation is a direct consequence of the bulky bis-ortho substituents, including the isopropyl group from the this compound intermediate. bohrium.comnih.gov

This axial chirality results in two stable atropisomers (isomers that can be isolated as separate compounds) which showed a significant difference in biological activity—in some cases, a 10-fold difference in potency. nih.gov Crystallographic studies revealed that only one atropisomer, typically the (M)- or (R)-atropisomer, could orient its larger ortho-substituent optimally to engage the H95/Y96/Q99 cryptic pocket, leading to the enhanced potency. bohrium.comnih.gov The other atropisomer was significantly less active. bohrium.com

This discovery posed a major synthetic and analytical challenge: the drug had to be developed as a single, stable atropisomer. ambeed.comnih.gov Researchers developed sophisticated NMR and HPLC methods to assess the configurational stability and devised a large-scale classical resolution process, which was later refined to include a thermal recycling step for the undesired atropisomer, to efficiently produce the single, active (M)-atropisomer for clinical use. nih.govambeed.com

The success of Sotorasib is fundamentally linked to its ability to interact with two key allosteric sites on the KRAS G12C protein. researchgate.netresearchgate.net The primary binding region is the Switch II Pocket (S-IIP), which is a shallow groove on the protein surface that becomes accessible in the inactive, GDP-bound state. nih.govresearchgate.net The acrylamide (B121943) "warhead" of Sotorasib forms a covalent bond with Cys12 located in this pocket. rsc.org

However, covalent binding alone was insufficient for high potency. The key innovation was the exploitation of a novel, cryptic sub-pocket adjacent to Switch II. nih.gov This pocket is formed by the side chains of three amino acid residues: Histidine 95 (H95), Tyrosine 96 (Y96), and Glutamine 99 (Q99). nih.govbohrium.com The this compound fragment is a cornerstone of the molecular architecture that allows the inhibitor to reach into and occupy this H95/Y96/Q99 cryptic pocket. bohrium.com This dual interaction—covalent bonding in the S-IIP and hydrophobic interactions in the cryptic pocket—locks KRAS G12C in its inactive state, effectively shutting down its oncogenic signaling. rsc.org

Structure-Activity Relationship (SAR) Studies of Pyridine-Containing Scaffolds in Other Therapeutic Areas

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a vast number of approved drugs targeting a wide range of diseases. nih.govnih.gov Its ability to act as a bioisostere of a phenyl ring while introducing a hydrogen bond acceptor (the nitrogen atom) and modulating physicochemical properties makes it a versatile building block. nih.gov SAR studies on various substituted aminopyridines have led to the development of drugs beyond the field of oncology.

For instance, aminopyridine derivatives have been developed as potent inhibitors of various kinases. In the context of neurodegenerative diseases like Alzheimer's, N-(pyridin-3-yl)-2-amino-isonicotinamides were identified as highly potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Other research on 3,5-diaryl-2-aminopyridines led to the discovery of inhibitors for Activin receptor-like kinase-2 (ALK2), a target for the rare genetic disorder Fibrodysplasia Ossificans Progressiva. nih.gov Additionally, aminopyridine moieties have been incorporated into selective Tie-2 inhibitors, which are being investigated for their role in angiogenesis. unibestpharm.com

Beyond kinase inhibition, aminopyridines are active in the central nervous system. 4-aminopyridine (B3432731) (dalfampridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis. rsc.org The pyridine scaffold is also central to antihistamines (e.g., pyrilamine) and antimicrobials. rsc.org Recent studies have explored pyridine derivatives for their antiproliferative, anti-inflammatory, and antiviral properties, highlighting the scaffold's broad therapeutic potential. nih.gov The SAR often depends on the substitution pattern, where the position and nature of groups like methyl, amino, and others can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties for a given biological target. nih.govrsc.org

Pyridine Derivatives as Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors

The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis (Mtb), responsible for moving trehalose (B1683222) monomycolate (TMM) from the cytoplasm to the cell envelope. tandfonline.comresearchgate.net This transport process is vital for the formation of the mycobacterial cell wall, making MmpL3 a prime target for new antitubercular agents. tandfonline.comnih.gov The inhibition of MmpL3 disrupts the cell wall synthesis, leading to bacterial death. tandfonline.com

A variety of compounds with different chemical structures have been identified as MmpL3 inhibitors, including adamantyl ureas, indole-2-carboxamides, and 1,2-ethylenediamines like SQ109, which has advanced to clinical trials. nih.gov Among the promising scaffolds, pyridine derivatives, specifically pyridine-2-methylamines, have been developed as potent MmpL3 inhibitors through structure-based drug design strategies. nih.govnih.gov Research has led to the discovery of highly active compounds against the Mtb H37Rv strain and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govjohnshopkins.edu For instance, compound 62 , a pyridine-2-methylamine derivative, showed a minimum inhibitory concentration (MIC) of 0.016 μg/mL against the H37Rv strain. nih.gov The mechanism of action was confirmed by the observation that resistant mutants to these compounds featured a single nucleotide polymorphism in the mmpL3 gene. nih.govnih.gov

Lipophilicity and Membrane Permeability in Antitubercular Activity

The effectiveness of antitubercular agents is significantly influenced by their physicochemical properties, particularly lipophilicity, which governs their ability to permeate the complex mycobacterial cell wall. nih.gov The cell envelope of Mtb is a formidable barrier, and for a drug to reach its intracellular target like MmpL3, it must possess suitable lipophilicity. nih.gov This property is often quantified by the calculated logarithm of the partition coefficient (cLogP).

In the development of pyridine-based antitubercular agents, lipophilicity is a key parameter that is carefully optimized. For a series of pyridine-2-methylamine MmpL3 inhibitors, cLogP values were calculated to understand their relationship with antimycobacterial activity. nih.gov For example, introducing hydrophobic groups at specific positions on the pyridine ring or its substituents was a strategy to occupy hydrophobic pockets within the MmpL3 binding site and potentially improve membrane permeability. nih.gov

The nature of substituents on the pyridine ring directly impacts the lipophilicity. A comparative study of 2,4-disubstituted pyridine derivatives showed that different substituents at the 4-position resulted in varied LogP values, which in turn influences bioavailability and penetration through biological barriers. nih.gov The introduction of a pyrrolidine (B122466) ring, for instance, resulted in a less lipophilic derivative compared to others. nih.gov The balance is crucial; while higher lipophilicity can enhance cell wall penetration, it may also lead to poor solubility and other undesirable properties. nih.gov Therefore, modifying the pyridine scaffold to achieve an optimal lipophilicity is a central aspect of designing effective antitubercular drugs. nih.gov

Antitubercular Activity and Lipophilicity of Pyridine-2-methylamine Derivatives

| Compound | Substituent (R) | MIC (μg/mL) vs. Mtb H37Rv | cLogP | Reference |

|---|---|---|---|---|

| 29 | H | 32 | 5.55 | nih.gov |

| 30 | isopropyl | 1 | 6.98 | nih.gov |

| 62 | (Optimized Substituent) | 0.016 | N/A | nih.gov |

Molecular Docking Studies of Pyridine-2-methylamines with MmpL3

Molecular docking studies have been instrumental in elucidating the binding interactions between pyridine-2-methylamine derivatives and the MmpL3 protein, guiding the rational design of more potent inhibitors. nih.gov These computational simulations predict the preferred orientation and conformation of a ligand when bound to the active site of a protein.

Docking studies of a pyridine-2-methylamine scaffold (compound 21 ) into the MmpL3 active site (from PDB code 6AJJ) revealed key interactions. nih.gov The simulations showed that the pyridine-2-methylamine core could fit well into the active pocket. nih.gov A crucial hydrogen bond was observed between a nitrogen atom of the ligand's N-heterocycle and the aspartate residue D645 of MmpL3. nih.gov Additionally, the pyridine ring itself engaged in π-π stacking interactions with the tyrosine residue Y646, further stabilizing the complex. nih.gov

These models also identified unoccupied hydrophobic regions within the S1 and S2 pockets of the binding site. nih.gov This insight spurred further structural optimization, where additional hydrophobic groups were strategically introduced to the ligand to better occupy these pockets. nih.gov For example, expanding the N-heterocycle of the R1 group to a bulkier N-8-azaspiro[4.5]decyl group led to a derivative (37 ) with a 4-fold increase in activity, likely because the larger group could insert more deeply into the S1 hydrophobic pocket. nih.gov These docking studies confirmed that the N-heterocycle forms essential hydrogen bonds and hydrophobic interactions with residues like F260, S293, and F649 in the S1 pocket, providing a clear structural basis for the observed antitubercular activity. nih.gov

Pyridine Derivatives in Anti-inflammatory Research

The pyridine scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in numerous compounds with anti-inflammatory properties. researchgate.netnih.gov Pyridine derivatives have been extensively investigated as potential therapeutic agents for inflammation, often targeting key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

One area of research involves the design of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives as dual anticancer and anti-inflammatory agents. nih.gov In a study, these compounds demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov Notably, some derivatives showed potent and selective inhibition of COX-2, which is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Docking studies of the most active compounds into the COX-2 active site supported the in-vitro findings, revealing the molecular interactions responsible for their inhibitory potency. nih.gov

Other research has focused on synthesizing pyridine-based thiadiazole derivatives and indole-bearing pyridine compounds. researchgate.nettandfonline.com Certain indole-bearing pyridines exhibited anti-inflammatory activity significantly higher than the standard drug indomethacin (B1671933) in animal models. tandfonline.com Similarly, a series of pyridine-based thiadiazoles showed promising anti-inflammatory potential, with computational docking studies confirming strong binding affinity to the COX-2 enzyme. researchgate.net

COX Inhibitory Activity of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

| Compound | COX-1 IC50 (μmol/L) | COX-2 IC50 (μmol/L) | Reference |

|---|---|---|---|

| 3c | > 50 | 19.7 | nih.gov |

| 3f | > 50 | 9.2 | nih.gov |

| 3h | > 50 | 15.4 | nih.gov |

Pyridine-Containing Compounds as PDE2A Inhibitors for CNS Disorders

Phosphodiesterase 2A (PDE2A) is an enzyme that hydrolyzes the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net Its inhibition can enhance cAMP/cGMP signaling in the central nervous system (CNS), making it a therapeutic target for various CNS disorders, including neurodegenerative and neuropsychiatric conditions. researchgate.net The pyridine ring is considered a privileged scaffold in medicinal chemistry and is found in many drugs active in the CNS. nih.gov

The development of PDE2A inhibitors has gained significant attention for treating diseases of the central and peripheral nervous systems. researchgate.net While the specific compound "this compound" is not explicitly named as a PDE2A inhibitor in the provided context, the broader class of pyridine-containing compounds is relevant to this area of research. Pyridine alkaloids, for example, have a long history of use for their effects on the CNS. nih.gov The nitrogen atom in the pyridine ring is crucial for the pharmacological profile of many drugs containing this heterocycle. nih.gov The search for novel inhibitors for CNS disorders often involves screening and designing compounds with heterocyclic cores like pyridine to achieve desired potency and selectivity. researchgate.net

Pyridine-Based Compounds in Cancer Therapy Research

The pyridine moiety is an essential pharmacophore in the field of drug discovery, and its derivatives are extensively researched for their potential in cancer treatment. ijpsonline.comresearchgate.net These compounds can act on a multitude of biological targets that are crucial for controlling cell growth and proliferation. nih.gov Several approved anticancer drugs contain a pyridine nucleus, highlighting its importance in oncology. ijpsonline.com

Research has focused on synthesizing novel pyridine derivatives and evaluating their anticancer activity. researchgate.net For example, a series of pyridine-ureas was synthesized and tested for growth inhibitory activity against the MCF-7 breast cancer cell line. nih.gov Several of these compounds showed potent activity, with IC50 values in the low micromolar to nanomolar range. nih.gov Selected compounds from this series were further evaluated in the U.S. National Cancer Institute (NCI) 60-cell line screen, where they exhibited broad-spectrum anti-proliferative activity against various cancer subtypes, including leukemia, colon, and lung cancer. nih.gov

The mechanism of action for these pyridine-based agents can vary. Some act as multi-targeted kinase inhibitors, such as SKLB610, which targets VEGFR-2 and FGFR-2. nih.gov Others have been found to inhibit tubulin polymerization, androgen receptors, or topoisomerase enzymes. ijpsonline.comresearchgate.net Molecular docking studies are often employed to understand the structure-activity relationships and to visualize how these compounds interact with their target receptors. nih.gov

Anticancer Activity of Selected Pyridine-Urea Derivatives

| Compound | Target Cell Line | Activity (IC50 or % GI) | Reference |

|---|---|---|---|

| 8b | NCI 60-cell panel (Mean) | 43% GI | nih.gov |

| 8e | NCI 60-cell panel (Mean) | 49% GI | nih.gov |

| 8g | MCF-7 (72h) | 0.11 µM (IC50) | nih.gov |

| 8j | MCF-7 (72h) | 0.13 µM (IC50) | nih.gov |

Pyridine Derivatives as Corrosion Inhibitors

Beyond their medicinal applications, pyridine and its derivatives are widely used as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments like hydrochloric acid (HCl). researchgate.netresearchgate.net The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. tandfonline.comresearchgate.net

The inhibition efficiency of pyridine derivatives depends on their concentration, the nature of the substituents on the pyridine ring, and the surrounding environment. researchgate.net Generally, the rate of corrosion inhibition increases with the concentration of the inhibitor. researchgate.net The presence of substituents plays a critical role; electron-donating groups tend to enhance the inhibition performance compared to unsubstituted pyridine or those with electron-withdrawing groups. researchgate.net This is because electron-donating groups increase the electron density on the nitrogen atom, facilitating stronger coordination with the metal surface. researchgate.net

Studies using weight loss measurements and electrochemical techniques like potentiodynamic polarization have confirmed that pyridine derivatives act as good inhibitors. tandfonline.comresearchgate.net For example, a study on 4-(dodecylthiaethyl)pyridine (DTEP) showed an inhibition efficiency of up to 93% for mild steel in 1 M HCl at a concentration of 10⁻³ M. tandfonline.com Potentiodynamic polarization studies revealed that these inhibitors often function as mixed-type inhibitors, affecting both anodic metal dissolution and cathodic hydrogen evolution reactions. tandfonline.com The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netconsensus.app

Corrosion Inhibition Efficiency of Pyridine Derivatives

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Metal/Medium | Reference |

|---|---|---|---|---|

| 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene | 0.005 | 96.2 | Mild Steel / 1M HCl | researchgate.net |

| DTEP | 0.001 | 93 | Mild Steel / 1M HCl | tandfonline.com |

Design and Synthesis of Novel Pyridine Derivatives with Pharmacological Potential

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound has made it a valuable building block in the development of highly targeted therapies, most notably in the pursuit of inhibitors for the notoriously difficult-to-drug cancer target, KRAS G12C.

The design of novel pyridine derivatives based on this scaffold has been heavily influenced by a structure-based drug design approach. This strategy involves leveraging detailed knowledge of the three-dimensional structure of the biological target to design molecules that can bind with high affinity and selectivity. A prime example of this is the development of Sotorasib (AMG 510), the first approved covalent inhibitor of KRAS G12C. nih.govnih.gov

The discovery of Sotorasib involved the identification of a cryptic pocket on the KRAS G12C protein. nih.gov This pocket, once revealed, provided a new avenue for the design of small molecules that could bind to and inhibit the protein's activity. The this compound moiety was identified as a key component that could be elaborated to create potent and selective inhibitors. acs.org

The synthesis of these novel pyridine derivatives often begins with this compound as a key starting material. acs.orgnewdrugapprovals.orggoogle.com This amine is typically coupled with a suitably functionalized partner to construct the core of the final inhibitor. For instance, in the synthesis of Sotorasib, this compound is reacted with a dichlorinated nicotinamide (B372718) derivative, followed by a series of cyclization and coupling reactions to yield the final complex molecule. newdrugapprovals.org

The development of these inhibitors is an iterative process of design, synthesis, and biological evaluation. Structure-activity relationship (SAR) studies are crucial in this process, where systematic modifications are made to the lead compound to understand how different chemical groups influence its biological activity.

For example, in the optimization of early KRAS G12C inhibitors, it was found that the introduction of an isopropyl group at the 2-position of the pyridine ring was optimal for biochemical and cellular activity. acs.org Further modifications to other parts of the molecule, guided by SAR, led to significant improvements in properties such as cell permeability and oral bioavailability. acs.org

The table below presents a selection of pyridine derivatives based on the this compound scaffold and their corresponding biological activities, illustrating the detailed research findings in this area.

| Compound | Modification from Lead | Biochemical IC50 (μM) | Cellular p-ERK IC50 (μM) |

| Lead Compound | Phenyl group | >10 | >10 |

| Analog 3 | Methyl substitution on phenyl | 2.5 | 5.8 |

| Analog 5 | Ethyl substitution on phenyl | 0.903 | 2.6 |

| Analog 8 | Isopropyl substitution on phenyl | 0.3 | 0.7 |

| Sotorasib (AMG 510) | Optimized scaffold | 0.047 | 0.047 |

This data is representative of findings in the field and is adapted from published research. acs.org

The successful development of Sotorasib has validated the use of this compound as a critical starting point for the design and synthesis of novel pyridine derivatives with significant pharmacological potential, particularly in the challenging field of oncology. nih.gov The insights gained from the SAR studies of these compounds continue to guide the development of the next generation of targeted therapies.

Q & A

Q. What are the standard synthetic routes for 2-isopropyl-4-methylpyridin-3-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) is effective for introducing amine groups to pyridine derivatives. In a related synthesis (for a structurally similar compound), cesium carbonate was used as a base, and copper(I) bromide as a catalyst in dimethyl sulfoxide (DMSO) at 35°C, yielding 17.9% after chromatographic purification . Key factors include:

- Catalyst selection : Copper or palladium catalysts enhance coupling efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates.

- Temperature control : Mild heating (30–50°C) minimizes side reactions.

Characterization via H NMR, C NMR, and HRMS is critical to confirm structure and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : H NMR (δ 1.2–2.5 ppm for isopropyl/methyl groups) and C NMR (δ 15–25 ppm for aliphatic carbons) confirm substituent positions. IR spectroscopy identifies N-H stretches (~3300 cm) .

- Mass spectrometry : HRMS (ESI) provides exact mass (e.g., [M+H] at m/z 165.1362 for CHN) .

- X-ray crystallography : Resolves stereochemistry and packing interactions, as demonstrated for pyridopyrazine analogs .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. For example:

- Reaction path search : Algorithms like GRRM or AFIR map intermediates and transition states to optimize synthetic routes .

- Docking studies : Molecular modeling against target proteins (e.g., kinases) identifies substituents that improve binding affinity. The title compound’s analog showed p38 MAP kinase inhibition, guided by steric and electronic compatibility .

- Machine learning : Models trained on reaction datasets predict optimal conditions (e.g., solvent, catalyst) to bypass trial-and-error approaches .

Q. How do contradictory data on halogen-substituted pyridinamine analogs inform SAR studies for this compound?

- Methodological Answer : Structural analogs with halogens (e.g., 3-iodo-4-methoxypyridin-2-amine) show variable bioactivity due to:

- Positional effects : Halogens at the 3-position increase electrophilicity, enhancing reactivity in cross-couplings but potentially reducing metabolic stability .

- Steric hindrance : Bulky substituents (e.g., isopropyl) may limit binding to flat protein pockets. Compare IC values of halogenated vs. alkylated derivatives in kinase assays .

Resolve contradictions by systematically varying substituents and testing in orthogonal assays (e.g., enzymatic vs. cellular).

Q. What strategies improve low yields in the synthesis of this compound?

- Methodological Answer : Address low yields (e.g., 17.9% in ) via:

- Factorial design : Optimize variables (temperature, catalyst loading, solvent ratio) using Taguchi or Box-Behnken methods .

- In situ monitoring : ReactIR or HPLC tracks intermediate formation to adjust conditions dynamically .

- Alternative catalysts : Palladium-NHC complexes or nickel catalysts may improve coupling efficiency for sterically hindered amines .

Methodological Considerations

Q. How to analyze competing reaction pathways during the synthesis of this compound?

- Methodological Answer :

- Kinetic studies : Vary reaction time and temperature to identify rate-determining steps. For example, prolonged heating (>48 hours) may degrade intermediates .

- Isotopic labeling : Use N-labeled reagents to trace amine group incorporation via NMR .

- Computational modeling : Identify transition states for side reactions (e.g., over-alkylation) and adjust protecting groups accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.